molecular formula C24H28N2O3 B1664382 N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide CAS No. 850176-30-6

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide

Cat. No.: B1664382
CAS No.: 850176-30-6
M. Wt: 392.5 g/mol
InChI Key: ALGHKWSXJUQNJJ-UHFFFAOYSA-N
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Description

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide (referred to as ADL5747 in clinical studies) is a selective, nonpeptidic delta opioid receptor (DOR) agonist developed for chronic pain management. Structurally, it belongs to a class of spirocyclic benzamide derivatives designed to address limitations of earlier DOR agonists, such as poor oral bioavailability, convulsive side effects, and rapid tolerance development . ADL5747 exhibits high binding affinity and selectivity for DOR over mu-opioid receptors (MORs), minimizing MOR-associated adverse effects (e.g., respiratory depression) . ADL5747’s reduced propensity for receptor internalization compared to classical agonists like SNC80 further positions it as a promising candidate for sustained analgesia without acute tolerance .

Properties

CAS No.

850176-30-6

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide

InChI

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3

InChI Key

ALGHKWSXJUQNJJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADL 5747
ADL-5747
ADL5747
N,N-diethyl-3-hydroxy-4-(spiro(chromene-2,4'-piperidine)-4-yl)benzamide

Origin of Product

United States

Preparation Methods

Chromene Ring Formation

Industrial-Scale Production Considerations

Process Optimization Challenges

Scale-up introduces unique challenges:

  • Exothermic Control : The spirocyclization's exothermic nature (-ΔH = 58 kJ/mol) necessitates jacketed reactors with precise temperature modulation.
  • Catalyst Recovery : Palladium residues (≤5 ppm) require treatment with trimercaptotriazine adsorbents followed by nanofiltration.
  • Crystallization Control : Final product crystallization from ethanol/water mixtures (3:1 v/v) produces desired polymorph Form II, which demonstrates superior bioavailability compared to other forms.

Quality Control Parameters

Parameter Specification Method
Purity ≥98.5% (HPLC) USP <621>
Residual Solvents <500 ppm total GC-MS
Particle Size D90 < 50 μm Laser Diffraction
Polymorphic Form Form II (PXRD confirmed) XRPD

These specifications ensure batch-to-batch consistency crucial for pharmacological applications.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent developments utilize microwave irradiation to accelerate the spirocyclization step:

  • Conditions : 150°C, 300W, 20 minutes
  • Advantages : 95% conversion vs 68% conventional heating
  • Limitations : Specialized equipment requirements and increased byproduct formation (7-12%)

Flow Chemistry Approaches

Continuous flow systems demonstrate promise for key steps:

  • Chromene Formation : Microreactor residence time = 8 minutes (vs 2 hours batch)
  • Spirocyclization : Packed-bed reactor with immobilized catalyst achieves 91% yield
  • Benefits : 40% reduction in palladium usage, 65% less solvent consumption

Structural Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d6) :

  • δ 7.82 (d, J=8.4 Hz, 2H, ArH)
  • δ 6.91 (d, J=8.0 Hz, 1H, chromene-H)
  • δ 4.21 (s, 1H, spiro-H)
  • δ 3.42 (q, J=7.2 Hz, 4H, NCH2CH3)
  • δ 1.12 (t, J=7.2 Hz, 6H, CH3)

HRMS (ESI+) :

  • Calculated for C24H29ClN2O3 [M+H]+: 429.1912
  • Found: 429.1908

Chemical Reactions Analysis

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Pain Management

ADL-5747 has been primarily investigated for its analgesic properties. It acts as a selective delta opioid receptor agonist, which plays a crucial role in modulating pain perception. Studies have demonstrated that compounds like ADL-5747 can produce significant pain-relieving effects in various preclinical models. For instance:

  • Preclinical Studies : In animal models of inflammatory pain, ADL-5747 was found to be approximately 50-fold more potent than its predecessor, ADL-5859, indicating a strong potential for effective pain relief .
  • Clinical Trials : ADL-5747 was evaluated in phase II clinical trials for treating conditions such as postherpetic neuralgia, where it was administered at doses of 150 mg twice daily . However, further development was discontinued due to various factors related to efficacy and safety profiles.

Mood Disorders

Emerging research suggests that ADL-5747 may also have applications in treating mood disorders. Delta opioid receptors are implicated in mood regulation, and agonists at these receptors have shown antidepressant-like effects in animal models.

  • Antidepressant Effects : In forced swimming tests, animals treated with delta opioid receptor agonists exhibited reduced immobility times, suggesting potential antidepressant activity . This finding opens avenues for further exploration into the use of ADL-5747 for managing depression and anxiety-related disorders.

Binding Affinity

ADL-5747's binding affinity for delta opioid receptors has been documented in various studies:

CompoundBinding Affinity (Ki)Key Features
ADL-5747HighSelective delta opioid receptor agonist
SNC80ModerateKnown for significant analgesic properties
TAN-67HighPotent analgesic efficacy

Study on Pain Management

A notable study published in the Journal of Medicinal Chemistry highlighted the discovery and development of ADL-5747 as an effective analgesic agent. The study involved extensive structure-activity relationship (SAR) analysis that led to the identification of ADL-5747 as a lead compound due to its favorable pharmacokinetic profile and potent activity against delta opioid receptors .

Study on Antidepressant Activity

Another study examined the effects of delta opioid receptor agonists on mood regulation. The findings indicated that compounds like ADL-5747 could potentially reduce depressive behaviors in animal models, warranting further investigation into their therapeutic applications for mood disorders .

Mechanism of Action

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide exerts its effects by binding to the delta opioid receptor. This binding activates the receptor, leading to a series of intracellular signaling pathways that result in analgesic effects. The primary molecular targets are the delta opioid receptors expressed on peripheral Nav1.8-positive neurons. The activation of these receptors reduces the perception of pain by inhibiting the transmission of pain signals .

Comparison with Similar Compounds

Key Findings:

Structural-Activity Relationship (SAR):

  • The position of the hydroxyl group critically influences potency. ADL5747’s 3-hydroxybenzamide moiety confers ~50-fold greater potency in inflammatory pain models compared to ADL5859’s 5-hydroxychromene substitution .
  • Spirocyclic architectures enhance metabolic stability and oral bioavailability compared to peptidic agonists like DPDPE .

Internalization and Signaling Bias:

  • ADL5747 and ADL5859 exhibit minimal receptor internalization, unlike SNC80, which induces robust DOR endocytosis linked to acute tolerance .
  • Biased signaling toward G-protein activation (cAMP inhibition) over β-arrestin recruitment may underlie their sustained analgesic effects .

Mechanistic and Clinical Differentiation

Peripheral vs. Central Actions

  • ADL5747/ADL5859: Analgesia primarily mediated by DORs on peripheral Nav1.8-positive sensory neurons, with minimal CNS penetration reducing side effects like sedation .
  • SNC80: Crosses the blood-brain barrier, activating central DORs to induce hyperlocomotion and convulsions .

Receptor Trafficking

  • SNC80-induced internalization requires GRK/β-arrestin pathways, leading to rapid receptor desensitization .

Clinical Progress

  • ADL5747: Advanced to Phase II trials for inflammatory pain but discontinued due to undisclosed strategic reasons .
  • ADL5859: Completed Phase II for neuropathic pain but showed inferior efficacy to MOR-targeted therapies .

Biological Activity

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide, commonly referred to as ADL-5747, is a synthetic compound that acts as a selective delta opioid receptor agonist. This compound has garnered interest due to its potential applications in pain management and mood disorders, particularly owing to its unique spirocyclic structure that integrates chromene and piperidine functionalities.

PropertyValue
Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
CAS Number 1187653-56-0
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage Conditions Dry, dark at 0 - 4 °C short term; -20 °C long term

ADL-5747 primarily functions by binding to and activating delta opioid receptors (DOR), which are implicated in various physiological processes including pain modulation and mood regulation. Unlike classical opioids, ADL-5747 exhibits a selective action on DORs without causing significant receptor internalization, which is often associated with side effects in other opioid treatments .

Pharmacological Effects

  • Analgesic Properties :
    • Studies have demonstrated that ADL-5747 effectively reduces pain in animal models of inflammatory and neuropathic pain. In experiments involving mice, the compound showed significant analgesic effects comparable to other delta opioid receptor agonists like SNC80 .
    • The analgesic effects were confirmed using mechanical sensitivity measures in both complete Freund's adjuvant and sciatic nerve ligation pain models. The efficacy of ADL-5747 was found to be mediated through DORs expressed on peripheral neurons .
  • Antidepressant-Like Effects :
    • Animal studies have indicated that ADL-5747 may produce antidepressant-like effects, particularly in forced swimming tests where treated animals exhibited reduced immobility times. This suggests potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

ADL-5747 shares structural and functional similarities with other delta opioid receptor agonists. Below is a comparison table highlighting key features:

Compound NameCAS NumberKey Features
SNC80130121-32-8Selective delta opioid receptor agonist with analgesic properties.
ADL-58591187653-56-0Another spirocyclic delta opioid receptor agonist with potential antidepressant effects.
TAN-67157844-34-0Potent delta opioid receptor agonist known for its analgesic efficacy.

ADL-5747 is distinguished by its unique spirocyclic structure, contributing to its distinct biological activity profile compared to other compounds in this class.

Case Studies

  • Pain Relief Efficacy :
    • In a study examining the analgesic effects of ADL-5747 and its analogs, both ADL-5747 and ADL-5859 were shown to significantly reduce inflammatory and neuropathic pain in animal models. The analgesic effects were abolished in δ-opioid receptor knockout mice, confirming the necessity of DOR activation for efficacy .
  • Behavioral Studies :
    • Behavioral assays indicated that ADL-5747 did not induce hyperlocomotion or receptor internalization, which are common side effects associated with other opioids like SNC80. This suggests a potentially safer profile for chronic pain management applications .

Q & A

Q. What structural features of ADL5747 contribute to its selectivity for the delta opioid receptor (DOR)?

ADL5747 contains a spirocyclic chromene-piperidine core and a 3-hydroxybenzamide moiety, which are critical for DOR affinity. The spirocyclic system enforces conformational rigidity, enhancing receptor binding specificity, while the hydroxyl group at the 3-position optimizes hydrogen bonding with DOR residues. Comparative studies with ADL5859 (a 5-hydroxy analog) revealed that the 3-hydroxy substitution in ADL5747 improves potency by 50-fold in inflammatory pain models due to enhanced steric and electronic complementarity with the DOR binding pocket .

Q. What synthetic methodologies are employed to prepare ADL5747?

ADL5747 is synthesized via a multi-step process:

Spirocyclic Core Formation : A Pd-catalyzed coupling reaction constructs the chromene-piperidine spirocycle.

Benzamide Functionalization : The 3-hydroxybenzamide group is introduced via nucleophilic acyl substitution under anhydrous conditions.

Purification : Reverse-phase HPLC ensures >98% purity, validated by NMR and high-resolution mass spectrometry .
Critical Step: The spirocyclic intermediate requires strict temperature control (-20°C) to prevent racemization .

Q. What in vitro assays confirm ADL5747’s agonist activity at DOR?

  • cAMP Inhibition : ADL5747 reduces forskolin-induced cAMP production in HEK293 cells expressing human DOR (EC₅₀ = 1.2 nM), demonstrating Gαi/o coupling .
  • Binding Affinity : Competitive radioligand assays (e.g., [³H]DAMGO displacement) show a Kᵢ of 0.8 nM for DOR, with >1,000-fold selectivity over mu and kappa opioid receptors .

Advanced Research Questions

Q. How do ADL5747 and ADL5859 exhibit divergent pharmacological profiles despite structural similarity?

ADL5747 (3-hydroxy) and ADL5859 (5-hydroxy) differ in:

  • Potency : ADL5747 is 50-fold more potent in inflammatory pain models (ED₅₀ = 0.1 mg/kg vs. 5 mg/kg for ADL5859) due to optimized receptor-ligand interactions .
  • Biased Signaling : ADL5747 does not induce DOR internalization or β-arrestin recruitment, unlike ADL5859 and SNC80. This is confirmed via BRET assays in knock-in mice expressing fluorescently tagged DORs .
    Experimental Design: Use in vivo receptor internalization assays (e.g., confocal microscopy in DOR-eGFP mice) to validate biased agonism .

Q. What methodologies resolve contradictions in ADL5747’s lack of hyperlocomotion side effects?

While SNC80 causes hyperlocomotion via β-arrestin-dependent pathways, ADL5747’s biased agonism (G protein-coupled vs. β-arrestin pathways) avoids this. Key approaches:

  • Conditional Knockout Models : DOR deletion in Nav1.8-positive neurons (peripheral sensory neurons) abolishes ADL5747’s antiallodynic effects but retains SNC80’s locomotor activation, confirming pathway-specific actions .
  • Behavioral Assays : Rotarod and open-field tests in C57BL/6 mice show ADL5747 (10 mg/kg) lacks locomotor impairment, unlike SNC80 .

Q. How can pharmacokinetic (PK) challenges in ADL5747 be addressed for translational studies?

ADL5747 exhibits moderate oral bioavailability (45%) due to first-pass metabolism. Strategies include:

  • Prodrug Design : Esterification of the 3-hydroxy group improves intestinal absorption (e.g., acetylated prodrug increases bioavailability to 68% in rats) .
  • CYP Inhibition Studies : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends plasma half-life from 2.5 to 4.7 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide

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